[4-(3,5-dichlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](phenyl)methanone
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Overview
Description
4-(3,5-Dichlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is a complex organic compound that belongs to the class of benzothiazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of dichlorophenyl and benzothiazine moieties in its structure suggests significant pharmacological potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-dichlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone typically involves multi-step organic reactions. One common method includes:
Formation of the Benzothiazine Core: This can be achieved by cyclization reactions involving 2-aminothiophenol and appropriate carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Dichlorophenyl Group: This step often involves electrophilic aromatic substitution reactions where the benzothiazine core is reacted with 3,5-dichlorobenzoyl chloride in the presence of a Lewis acid catalyst.
Oxidation: The final step involves the oxidation of the sulfur atom in the benzothiazine ring to form the sulfone group, typically using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient processing.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation reactions, particularly at the sulfur atom, to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group or the sulfone group, potentially leading to alcohols or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, thiols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, 4-(3,5-dichlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is used as a building block for synthesizing more complex molecules
Biology
Biologically, this compound has shown promise in preliminary studies for its antimicrobial and anticancer properties. The dichlorophenyl and benzothiazine moieties are known to interact with biological targets, potentially inhibiting the growth of bacteria and cancer cells.
Medicine
In medicine, derivatives of benzothiazine compounds are being investigated for their potential as therapeutic agents. This compound, in particular, may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that require the unique chemical characteristics of benzothiazine derivatives.
Mechanism of Action
The mechanism of action of 4-(3,5-dichlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone involves its interaction with various molecular targets. The dichlorophenyl group can interact with hydrophobic pockets in proteins, while the benzothiazine moiety can form hydrogen bonds and other interactions with biological molecules. These interactions can disrupt normal cellular processes, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(3,5-Dichlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone: Similar structure with a methoxy group instead of a phenyl group.
4-(3,5-Dichlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone: Similar structure with a chlorophenyl group.
Uniqueness
The uniqueness of 4-(3,5-dichlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its dichlorophenyl group enhances its hydrophobic interactions, while the benzothiazine core provides a versatile scaffold for further chemical modifications.
This detailed overview provides a comprehensive understanding of 4-(3,5-dichlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone, covering its synthesis, reactions, applications, and unique characteristics
Biological Activity
The compound 4-(3,5-dichlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone belongs to the class of benzothiazine derivatives, which have garnered attention for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure includes a benzothiazine core with specific substitutions that influence its biological properties.
1. Antimicrobial Activity
Benzothiazine derivatives have shown significant antimicrobial properties. A study indicated that various thiazine and benzothiazine derivatives exhibit broad-spectrum antimicrobial activity against bacteria and fungi. For instance, compounds in this class have demonstrated minimum inhibitory concentrations (MICs) ranging from 6.6 nM to 51 nM against resistant strains of bacteria .
Compound | Type of Activity | MIC (nM) |
---|---|---|
Compound A | Antibacterial | 6.6 |
Compound B | Antifungal | 10 |
Compound C | Antitubercular | 51 |
2. Anticancer Activity
Research has highlighted the potential anticancer effects of benzothiazine derivatives. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation .
3. Anti-inflammatory Activity
The anti-inflammatory properties of benzothiazine derivatives have also been explored. Compounds have been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models . This suggests potential therapeutic applications in treating inflammatory diseases.
4. Antidiabetic and Neuroprotective Activities
Recent studies have suggested that certain derivatives may possess antidiabetic properties by enhancing insulin sensitivity. Additionally, some compounds have demonstrated neuroprotective effects, potentially beneficial in conditions like Alzheimer's disease .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of a series of benzothiazine derivatives against Staphylococcus aureus and Candida albicans. The results indicated that specific substitutions on the benzothiazine core significantly enhanced activity against these pathogens.
Case Study 2: Anticancer Mechanisms
In a cellular model assessing the anticancer properties of a related benzothiazine derivative, researchers observed that treatment led to G0/G1 phase arrest in cancer cells, indicating a disruption in the cell cycle that could contribute to its anticancer effects.
Properties
IUPAC Name |
[4-(3,5-dichlorophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13Cl2NO3S/c22-15-10-16(23)12-17(11-15)24-13-20(21(25)14-6-2-1-3-7-14)28(26,27)19-9-5-4-8-18(19)24/h1-13H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAGGSCJJFXJWSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC(=CC(=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13Cl2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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